Field: Oncology
Application: γ-T3 has been reported to exhibit superior anti-tumorigenic activity in both in vitro and in vivo studies, particularly in breast cancer cells. It also modulates the paracrine secretion of VEGF induced by cobalt (II) chloride via the extracellular signal-regulated kinase signaling pathway in gastric cancer cells.
Field: Radiobiology
Application: γ-T3 has been identified as a potential radiation countermeasure.
Method: Mice were treated with γ-T3 prior to gamma-irradiation.
Field: Cardiology
Application: γ-T3 has been linked to reducing levels of bad cholesterol.
Method: This involves administering γ-T3 and monitoring its effects on cholesterol levels.
Application: γ-T3 has been shown to hinder fat oxidation and inflammation for protection of arterial walls from atherosclerotic damage.
Method: This involves administering γ-T3 and monitoring its effects on cardiovascular health.
Results: Studies have shown that γ-T3 supplementation can slow the buildup of plaque in the arteries.
Field: Endocrinology
Application: γ-T3 has been shown to help strengthen and more quickly heal bone fractures in postmenopausal rats with osteoporosis.
Method: This involves administering γ-T3 and monitoring its effects on bone health.
Field: Neurology
Field: Oncology
Application: γ-T3 has been linked to anticancer activity.
Method: This involves administering γ-T3 and monitoring its effects on cancer cells.
Results: Studies have shown that γ-T3 can induce apoptosis in cancer cells.
Field: Cardiology
Application: γ-T3 has been shown to reduce the risk of cardiovascular disease.
Results: Studies have shown that γ-T3 can slow the buildup of plaque in the arteries.
Application: γ-T3 has been linked to lowering cholesterol levels.
Gamma-Tocotrienol is one of four tocotrienols, a type of vitamin E []. Vitamin E exists in eight natural forms, each with a chroman head group linked to either a saturated (phytyl) or unsaturated (farnesyl) tail []. γ-Tocotrienol belongs to the tocotrienol group due to its farnesyl tail, and the gamma designation refers to the specific methylation pattern on the chroman head group []. It's naturally found in sources like palm oil and rice bran oil [].
γ-Tocotrienol exhibits promising bioactivities, particularly its potential role in cancer prevention and treatment []. Ongoing research explores its effects on various cancer types and its mechanisms of action [].
The γ-Tocotrienol molecule consists of a chroman head group with three methyl groups (at positions 2, 7, and 8) linked to a farnesyl tail containing three double bonds [, ]. This farnesyl tail, with its unsaturation, differentiates γ-Tocotrienol from tocopherols (another form of vitamin E) which have saturated phytyl tails [].
The farnesyl tail's unique structure is believed to contribute to γ-Tocotrienol's biological activity. The double bonds might influence its interaction with cellular membranes and its ability to be transported within the body [].
Specific data on γ-Tocotrienol's melting point, boiling point, and solubility is scarce in scientific literature. Due to its hydrophobic nature, it's likely more soluble in non-polar solvents like oils than in water [].
Similar to other forms of vitamin E, γ-Tocotrienol is susceptible to oxidation and degradation under exposure to light, heat, and oxygen.